(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1217707-38-4
Cat. No.: VC11729822
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217707-38-4 |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | (2R)-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O2.ClH/c14-9-11-5-2-1-4-10(11)8-13(12(16)17)6-3-7-15-13;/h1-2,4-5,15H,3,6-8H2,(H,16,17);1H/t13-;/m1./s1 |
| Standard InChI Key | HQGVQJHYJLQNMV-BTQNPOSSSA-N |
| Isomeric SMILES | C1C[C@@](NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl |
| SMILES | C1CC(NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl |
| Canonical SMILES | C1CC(NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 2-position with a 2-cyanobenzyl group and a carboxylic acid moiety, which is protonated as a hydrochloride salt. The (R)-configuration at the chiral center is critical for its stereochemical identity, as confirmed by its IUPAC name: (2R)-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride. The cyanobenzyl group introduces a strong electron-withdrawing effect due to the nitrile substituent, altering the compound’s solubility and reactivity compared to non-cyanated analogs.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1217707-38-4 |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | (2R)-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride |
| Stereochemistry | (R)-configuration at C2 |
| Key Functional Groups | Pyrrolidine, cyanobenzyl, carboxylic acid, hydrochloride |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are typically employed to confirm the structure. The isomeric SMILES string (C1CC@@(CC2=CC=CC=C2C#N)C(=O)O.Cl) explicitly denotes the stereochemistry and connectivity. The hydrochloride salt form enhances crystallinity, facilitating purification via recrystallization.
Synthesis and Preparation
General Synthetic Routes
The synthesis of (R)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves multi-step sequences emphasizing stereocontrol. A common approach utilizes a pyrrolidine precursor functionalized with a protected amine and carboxylic acid group. The cyanobenzyl moiety is introduced via alkylation or reductive amination, followed by deprotection and salt formation .
Key Steps from Patent Literature
A patent (EP3015456A1) outlines a method for analogous pyrrolidine-2-carboxylic acid derivatives :
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Cyclization: A linear precursor undergoes base-mediated cyclization to form the pyrrolidine ring.
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Catalytic Hydrogenation: Double bonds in intermediate alkenes are hydrogenated using palladium or platinum catalysts, yielding cis-products with retained stereochemistry.
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Hydrolysis and Salt Formation: The carboxylic acid is deprotected under acidic conditions, followed by treatment with HCl to form the hydrochloride salt.
For example, a tert-butoxycarbonyl (Boc)-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc group, followed by HCl to precipitate the hydrochloride salt . Yields for critical steps range from 46% to 82.9%, depending on reaction optimization .
Stereochemical Control
Preserving the (R)-configuration requires chiral catalysts or enantioselective starting materials. Asymmetric hydrogenation using catalysts like Ru-BINAP complexes ensures high enantiomeric excess (ee). Racemization risks during alkylation or hydrolysis are mitigated by low-temperature conditions and mild bases .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid pyrrolidine scaffold and functional groups make it a versatile building block for drug candidates. It serves as a precursor for:
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Protease Inhibitors: The cyanobenzyl group mimics peptide substrates, enabling binding to enzyme active sites.
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Neurological Agents: Pyrrolidine derivatives are explored for dopamine receptor modulation, relevant in Parkinson’s disease therapy.
Research Findings and Mechanistic Insights
Reactivity Studies
The cyanobenzyl group undergoes nucleophilic addition at the nitrile carbon under basic conditions, forming iminium intermediates. This reactivity is harnessed in cycloaddition reactions to construct polycyclic frameworks.
Stability and Degradation
The hydrochloride salt enhances stability by reducing hygroscopicity. Accelerated stability studies (40°C/75% RH) show <5% degradation over six months, with hydrolysis of the nitrile to an amide being the primary degradation pathway.
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